

In Vitro Characterization of JNJ-40929837: A

Technical Guide

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Compound of Interest		
Compound Name:	JNJ-40929837	
Cat. No.:	B12383383	Get Quote

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Abstract

JNJ-40929837 is a potent and selective, orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme pivotal in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). This technical guide provides a comprehensive in vitro characterization of **JNJ-40929837**, detailing its mechanism of action, inhibitory potency, and the experimental protocols utilized for its evaluation. The information presented herein is intended to support further research and development of LTA4H inhibitors.

Mechanism of Action

JNJ-40929837 exerts its pharmacological effect by directly inhibiting the enzymatic activity of Leukotriene A4 Hydrolase (LTA4H). LTA4H possesses two distinct catalytic functions: an epoxide hydrolase activity that converts LTA4 to the potent neutrophil chemoattractant LTB4, and an aminopeptidase activity.[1] JNJ-40929837 has been demonstrated to be a non-selective inhibitor of LTA4H, potently inhibiting both the epoxide hydrolase and the aminopeptidase functions of the enzyme.[1] By blocking the epoxide hydrolase activity, JNJ-40929837 effectively reduces the production of LTB4, a key mediator in various inflammatory diseases.[1] Inhibition of the aminopeptidase activity has been shown to lead to the accumulation of the tripeptide Pro-Gly-Pro (PGP).[1]



Quantitative Data

The inhibitory potency of **JNJ-40929837** against both enzymatic activities of LTA4H has been quantified in vitro. The following table summarizes the key quantitative data.

Parameter	Value (nM)	Assay Type
IC50 (Epoxide Hydrolase)	4.4	Murine neutrophil-based assay
IC50 (Aminopeptidase)	3.4	PGP degradation assay

Data sourced from Low et al., 2017.

Experimental Protocols Recombinant Human LTA4H Enzyme Inhibition Assays

3.1.1. Epoxide Hydrolase Activity Assay

This assay determines the inhibitory effect of **JNJ-40929837** on the conversion of LTA4 to LTB4 by purified recombinant human LTA4H.

- Enzyme Source: Purified recombinant human LTA4H expressed in E. coli.
- Substrate: Leukotriene A4 (LTA4) methyl ester, which is hydrolyzed to LTA4 immediately before use.
- Assay Buffer: Phosphate buffer (pH 7.4).
- Protocol:
 - Recombinant human LTA4H is pre-incubated with varying concentrations of JNJ-40929837 or vehicle control (DMSO) in the assay buffer.
 - The enzymatic reaction is initiated by the addition of the LTA4 substrate.
 - The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).



- The reaction is terminated, and the amount of LTB4 produced is quantified using a specific and sensitive method such as a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3.1.2. Aminopeptidase Activity Assay

This assay measures the inhibition of the aminopeptidase function of LTA4H by **JNJ-40929837** using the substrate Pro-Gly-Pro (PGP).

- Enzyme Source: Purified recombinant human LTA4H.
- Substrate: Pro-Gly-Pro (PGP).
- Assay Buffer: Tris-HCl buffer (pH 8.0).
- Protocol:
 - Recombinant human LTA4H is pre-incubated with varying concentrations of JNJ-40929837 or vehicle control.
 - The reaction is started by the addition of PGP.
 - After a specific incubation time at 37°C, the reaction is stopped.
 - The degradation of PGP is quantified using a suitable analytical method, such as LC-MS, to measure the remaining PGP concentration.
 - IC50 values are determined from the concentration-response curve.

Cell-Based LTB4 Production Assay

This assay evaluates the ability of **JNJ-40929837** to inhibit LTB4 production in a cellular context, typically using isolated neutrophils or whole blood.

Cell Source: Freshly isolated human polymorphonuclear neutrophils (PMNs) or whole blood.



- Stimulant: Calcium ionophore A23187, which stimulates the 5-lipoxygenase pathway and subsequent LTB4 production.
- Protocol:
 - Isolated neutrophils or whole blood are pre-incubated with different concentrations of JNJ-40929837 or vehicle.
 - The cells are then stimulated with A23187 (e.g., 5 μM) to induce LTB4 synthesis.
 - The stimulation is carried out for a defined time (e.g., 15-30 minutes) at 37°C.
 - The reaction is stopped, and the cells are pelleted by centrifugation.
 - The supernatant is collected, and the concentration of LTB4 is measured using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.
 - The percentage of inhibition of LTB4 production is calculated relative to the vehicle-treated control, and IC50 values are determined.

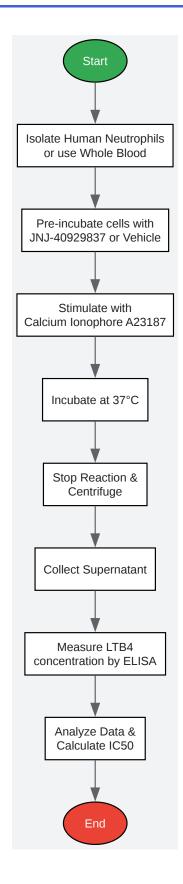
Visualizations

Leukotriene B4 Synthesis Pathway and Inhibition by JNJ-40929837

Caption: LTB4 synthesis pathway and the dual inhibitory action of JNJ-40929837.

Experimental Workflow for Cell-Based LTB4 Inhibition Assay





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Caption: Workflow for determining the in vitro inhibition of LTB4 production.



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References

- 1. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals - PubMed [pubmed.ncbi.nlm.nih.gov]
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